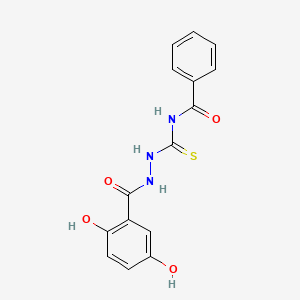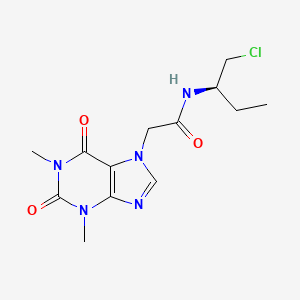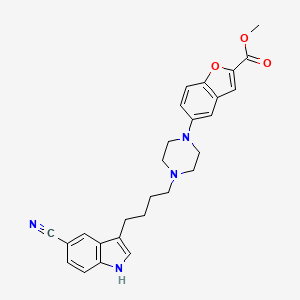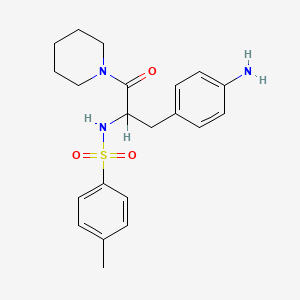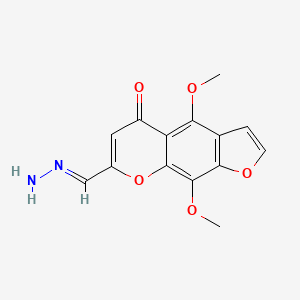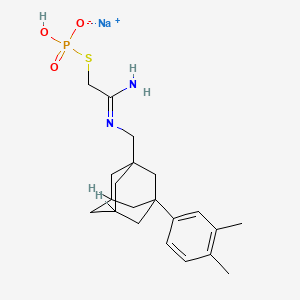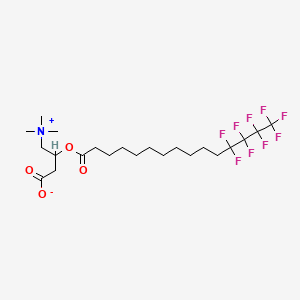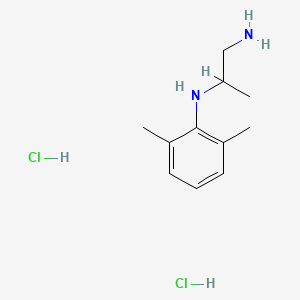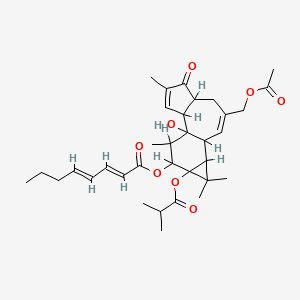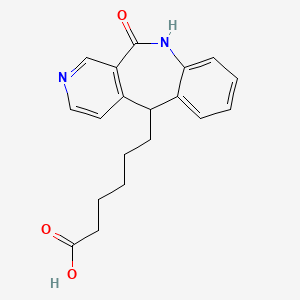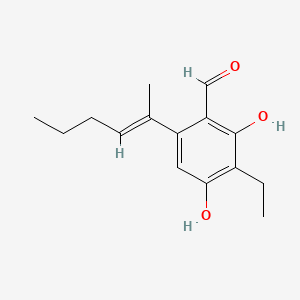
Benzaldehyde, 3-ethyl-2,4-dihydroxy-6-((1E)-1-methyl-1-pentenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzaldehyde, 3-ethyl-2,4-dihydroxy-6-((1E)-1-methyl-1-pentenyl)- is a complex organic compound with the molecular formula C15H20O3 This compound is characterized by its benzaldehyde core, substituted with ethyl, dihydroxy, and methyl-pentenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 3-ethyl-2,4-dihydroxy-6-((1E)-1-methyl-1-pentenyl)- typically involves multi-step organic reactions. One common method includes the alkylation of benzaldehyde derivatives followed by hydroxylation and subsequent addition of the methyl-pentenyl group. The reaction conditions often require specific catalysts, controlled temperatures, and pH levels to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification methods such as chromatography and crystallization is essential to achieve high-purity products suitable for various applications.
化学反应分析
Types of Reactions
Benzaldehyde, 3-ethyl-2,4-dihydroxy-6-((1E)-1-methyl-1-pentenyl)- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted benzaldehyde derivatives.
科学研究应用
Benzaldehyde, 3-ethyl-2,4-dihydroxy-6-((1E)-1-methyl-1-pentenyl)- has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biochemical pathways and interactions.
Medicine: Research into its potential therapeutic properties is ongoing, particularly in the development of new pharmaceuticals.
Industry: It finds applications in the production of fragrances, flavors, and other specialty chemicals.
作用机制
The mechanism of action of Benzaldehyde, 3-ethyl-2,4-dihydroxy-6-((1E)-1-methyl-1-pentenyl)- involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity, signal transduction, and cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
相似化合物的比较
Similar Compounds
Benzaldehyde: The parent compound, simpler in structure but with similar reactivity.
3-Ethyl-2,4-dihydroxybenzaldehyde: Lacks the methyl-pentenyl group, resulting in different chemical properties.
2,4-Dihydroxy-6-((1E)-1-methyl-1-pentenyl)benzaldehyde: Similar but with variations in the position of substituents.
Uniqueness
Benzaldehyde, 3-ethyl-2,4-dihydroxy-6-((1E)-1-methyl-1-pentenyl)- stands out due to its unique combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo diverse chemical reactions and its relevance in various scientific fields highlight its significance.
属性
CAS 编号 |
203051-01-8 |
|---|---|
分子式 |
C15H20O3 |
分子量 |
248.32 g/mol |
IUPAC 名称 |
3-ethyl-6-[(E)-hex-2-en-2-yl]-2,4-dihydroxybenzaldehyde |
InChI |
InChI=1S/C15H20O3/c1-4-6-7-10(3)12-8-14(17)11(5-2)15(18)13(12)9-16/h7-9,17-18H,4-6H2,1-3H3/b10-7+ |
InChI 键 |
BEEZXTYOZYXCKI-JXMROGBWSA-N |
手性 SMILES |
CCC/C=C(\C)/C1=CC(=C(C(=C1C=O)O)CC)O |
规范 SMILES |
CCCC=C(C)C1=CC(=C(C(=C1C=O)O)CC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




